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Compound of Interest

Compound Name: AZD6918

Cat. No.: B1666230

A comparative analysis of AZD6918 and entrectinib for the treatment of Tropomyosin receptor
kinase (Trk) fusion-positive cancers reveals a significant disparity in their developmental stages
and the availability of clinical data. Entrectinib is an established, FDA-approved therapeutic
with a well-documented efficacy and safety profile in this patient population. In contrast,
AZD6918 is a preclinical candidate with limited publicly available information, primarily from
neuroblastoma models.

This guide provides a comprehensive overview of entrectinib, leveraging extensive clinical trial
data, and presents the currently available preclinical information for AZD6918 to offer a
comparative perspective for researchers, scientists, and drug development professionals.

Mechanism of Action

Both AZD6918 and entrectinib are inhibitors of Trk proteins (TrkA, TrkB, and TrkC), which are
encoded by the NTRK genes. In Trk-fusion cancers, an NTRK gene fuses with an unrelated
gene, leading to the production of an altered Trk fusion protein.[1] This fusion protein is
constitutively active, driving uncontrolled cell growth and tumor formation.[1] By inhibiting the
kinase activity of these Trk fusion proteins, both drugs aim to block downstream signaling
pathways, thereby suppressing tumor growth and inducing cancer cell death.[2][3]

Entrectinib is a multi-targeted tyrosine kinase inhibitor that, in addition to the Trk family, also

targets ROS1 and ALK fusion proteins.[4][5] It functions as an ATP competitor to inhibit TrkA,
TrkB, and TrkC, as well as ROS1 and ALK.[2][4] This inhibition blocks downstream signaling
pathways such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell
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proliferation and survival.[2] A key feature of entrectinib is its ability to cross the blood-brain
barrier, making it an effective treatment for patients with central nervous system (CNS)
metastases.[2][6]

AZD6918 is described as an orally available and selective Trk tyrosine kinase inhibitor.[3][7] Its
mechanism involves binding to Trk, which prevents neurotrophin-Trk interaction and
subsequent activation. This action is expected to lead to cell cycle arrest and apoptosis in
tumor cells expressing Trk.[3] Preclinical studies have shown that AZD6918 can induce cell
death on its own and can also increase the sensitivity of neuroblastoma cells to chemotherapy.

[8][°]
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Caption: Simplified signaling pathway of Trk-fusion proteins and inhibition by Entrectinib and
AZD6918.

Efficacy in Trk-Fusion Cancers
Entrectinib: Clinical Data

The efficacy of entrectinib in patients with NTRK fusion-positive solid tumors has been
established through an integrated analysis of three Phase 1/2 clinical trials: ALKA-372-001,
STARTRK-1, and STARTRK-2.[6][10] These trials enrolled patients with a variety of tumor
types harboring NTRK fusions.

Integrated Analysis Result
Efficacy Endpoint (Efficacy-Evaluable Reference
Population)

Objective Response Rate

61.3% (n=92/150) [11]
(ORR)
Complete Response (CR) 16.7% (25 of 150 patients) [11]
Median Duration of Response

20.0 months [11]
(DoR)
Median Progression-Free

) 13.8 months [11]

Survival (PFS)
Median Overall Survival (OS) 37.1 months [11]
Intracranial ORR (in patients
with measurable CNS 69.2% (n=9/13) [11]
metastases)
Median Intracranial DoR 17.2 months [11]

Data from an updated integrated analysis with a median follow-up of 30.6 months.[11]

Responses to entrectinib were observed across a wide range of cancer types, including non-
small cell lung cancer (NSCLC), colorectal cancer, mammary analogue secretory carcinoma
(MASC), melanoma, and renal cell carcinoma.[12] The drug has demonstrated durable and
clinically meaningful responses, including in patients with baseline CNS metastases.[6][11]
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AZD6918: Preclinical Data

To date, there is no publicly available clinical data for AZD6918 in Trk-fusion cancers. The
available information is from a preclinical study in neuroblastoma, which often expresses TrkB.
In this study, AZD6918 was shown to induce cell death as a single agent in TrkB-expressing
neuroblastoma cells.[8][9] When combined with the chemotherapy agent etoposide, AZD6918
demonstrated a significantly stronger anti-tumor effect and survival advantage in mouse
xenograft models compared to either agent alone.[8][9] While these findings are promising,
they are in a different context than Trk-fusion driven cancers and require further investigation.

Safety and Tolerability
Entrectinib

Entrectinib has a manageable safety profile. In the integrated safety population (N=235), the
most common treatment-related adverse events (TRAES) were Grade 1 or 2.[11]

Adverse Event (Any

Grade) Percentage of Patients Reference
Dysgeusia (altered taste) 36.6% [11]
Diarrhea 29.8% [11]
Weight Increase 28.5% [11]
Constipation 27.9% [13]
Fatigue 27.9% [13]
Peripheral Edema 23.5% [13]
Dizziness 23.5% [13]

The most common Grade 3 or 4 TRAEs included increased weight and anemia.[6] TRAES led
to dose interruptions, reductions, and discontinuations in 32.8%, 24.3%, and 7.2% of patients,
respectively.[11] No treatment-related deaths were reported in the pivotal trials.[6]

AZD6918

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1666230?utm_src=pdf-body
https://www.benchchem.com/product/b1666230?utm_src=pdf-body
https://www.benchchem.com/product/b1666230?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4623105/
https://pubmed.ncbi.nlm.nih.gov/25700942/
https://www.benchchem.com/product/b1666230?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4623105/
https://pubmed.ncbi.nlm.nih.gov/25700942/
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.3099
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.3099
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.3099
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.3099
https://www.onclive.com/view/trk-inhibitors-are-a-safe-effective-option-in-trk-fusion-positive-cancers
https://www.onclive.com/view/trk-inhibitors-are-a-safe-effective-option-in-trk-fusion-positive-cancers
https://www.onclive.com/view/trk-inhibitors-are-a-safe-effective-option-in-trk-fusion-positive-cancers
https://www.onclive.com/view/trk-inhibitors-are-a-safe-effective-option-in-trk-fusion-positive-cancers
https://pubmed.ncbi.nlm.nih.gov/31838007/
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.3099
https://pubmed.ncbi.nlm.nih.gov/31838007/
https://www.benchchem.com/product/b1666230?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

As AZD6918 has not yet been extensively studied in humans, there is no clinical safety data
available.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific
findings. Below are representative methodologies for key experiments used in the evaluation of
Trk inhibitors.

Kinase Inhibition Assay

This assay is used to determine the potency of a compound against a specific kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a drug (e.g.,
entrectinib, AZD6918) against Trk kinases.

Methodology:

Recombinant TrkA, TrkB, or TrkC kinase is incubated with a specific substrate and ATP.
e The drug, at varying concentrations, is added to the reaction mixture.
e The kinase reaction is allowed to proceed for a set period at a controlled temperature.

e The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically
using a luminescence-based or fluorescence-based method.

e The percentage of kinase inhibition is calculated for each drug concentration.
e The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Note: Entrectinib has demonstrated IC50 values of 1.7 nM for TrkA and 0.2 nM for ROS1.[5]

Cell Viability Assay

This assay measures the effect of a drug on the proliferation and survival of cancer cells.

Objective: To assess the anti-proliferative effect of a drug on Trk-fusion positive cancer cell
lines.
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Methodology:

o Trk-fusion positive cancer cells are seeded in 96-well plates and allowed to adhere
overnight.

e The cells are then treated with the drug at a range of concentrations for a specified period
(e.g., 72 hours).

o Areagent such as CellTiter-Glo® (Promega) is added to the wells, which lyses the cells and
generates a luminescent signal proportional to the amount of ATP present, an indicator of
metabolically active cells.

e Luminescence is measured using a plate reader.

e The results are expressed as a percentage of the viability of untreated control cells, and the
GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated.

Note: In preclinical studies, entrectinib has been shown to block cell proliferation and induce
apoptosis in cell lines with NTRK gene rearrangements.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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